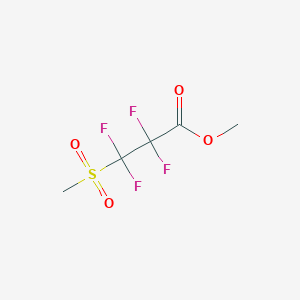
4,5-Difluoro-3,3-dimethylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluoro-3,3-dimethylindolin-2-one is a synthetic organic compound belonging to the indole family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-3,3-dimethylindolin-2-one typically involves the reaction of indole-2,3-dione (isatin) with fluorinated reagents under controlled conditions. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms at the desired positions on the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorinating agents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Difluoro-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4,5-Difluoro-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoro-1,3-dihydro-indol-2-one: Lacks the additional fluorine atoms at positions 4 and 5.
4,5-Difluoro-1,3-dihydro-indol-2-one: Similar structure but without the dimethyl groups at position 3.
3,3-Dimethyl-1,3-dihydro-indol-2-one: Lacks the fluorine atoms at positions 4 and 5
Uniqueness
4,5-Difluoro-3,3-dimethylindolin-2-one is unique due to the presence of both fluorine atoms and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and bioavailability, while the dimethyl groups can affect its binding affinity to molecular targets .
Propiedades
Fórmula molecular |
C10H9F2NO |
|---|---|
Peso molecular |
197.18 g/mol |
Nombre IUPAC |
4,5-difluoro-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H9F2NO/c1-10(2)7-6(13-9(10)14)4-3-5(11)8(7)12/h3-4H,1-2H3,(H,13,14) |
Clave InChI |
CEXGTSDPIZEZDK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2F)F)NC1=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Benzyl-6-azabicyclo[3.1.0]hexan-2-one](/img/structure/B8604918.png)

![2-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonic acid](/img/structure/B8604927.png)











